4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole

Anticancer Cytotoxicity Triazole derivatives

Procure this precisely differentiated 1,2,3-triazole building block where the 3,4-dichlorophenyl substitution drives distinct kinase inhibition (TK2 IC50=42 nM) and anticancer activity (Caco-2 IC50=16.63 µM; MDA-MB-231 IC50=14.85 µM, SI=5.65) versus other isomers. The C4 chloromethyl handle enables efficient nucleophilic displacement for SAR exploration and probe synthesis, unmatched by methyl, carbaldehyde, or cyclopropanecarbonyl analogs. Avoid generic substitution; this scaffold is validated for multi-target anticancer mechanisms and antifungal combination therapy. Available as ≥95% pure research chemical for immediate derivatization.

Molecular Formula C9H6Cl3N3
Molecular Weight 262.5 g/mol
CAS No. 1247103-24-7
Cat. No. B1527489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
CAS1247103-24-7
Molecular FormulaC9H6Cl3N3
Molecular Weight262.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)Cl
InChIInChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2
InChIKeyCANHUYYJAUMSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole (CAS: 1247103-24-7) Procurement Baseline: Core Properties, Availability, and Research Relevance


4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole is a 1,4-disubstituted 1,2,3-triazole heterocyclic building block with the molecular formula C9H6Cl3N3 (MW 262.5 g/mol) . The compound features a 3,4-dichlorophenyl substituent at the N1 position of the triazole ring and a reactive chloromethyl handle at the C4 position. It is commercially available from multiple research chemical suppliers with a standard purity specification of ≥95% . This compound belongs to a class of triazole scaffolds with established relevance in medicinal chemistry, antifungal agent development, and targeted anticancer research [1].

Why In-Class Substitution of 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole Fails: Structural Determinants of Activity and Reactivity


Generic substitution among triazole building blocks is precluded by distinct structure-activity relationships (SAR) tied to both the dichlorophenyl substitution pattern and the nature of the C4 functional group. Within the 1,2,3-triazole class, the 3,4-dichlorophenyl substitution pattern confers distinct biological activity profiles compared to 2,4-dichlorophenyl or 4-chlorophenyl analogs, as demonstrated in kinase inhibition assays where the 3,4-dichloro substitution modulates potency relative to mono-chloro or alternative di-chloro isomers [1]. Similarly, the C4 chloromethyl group provides a uniquely reactive electrophilic handle for further derivatization that cannot be replicated by C4-methyl, C4-carbaldehyde, or C4-cyclopropanecarbonyl analogs, which lack the same nucleophilic displacement potential . These structural features directly impact both biological target engagement and downstream synthetic utility, making direct interchange with related triazole derivatives scientifically unjustified without empirical validation.

Quantitative Differentiation Evidence for 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole Relative to Structural Analogs


Comparative Cytotoxicity of 3,4-Dichlorophenyl-Triazole Derivatives in Human Cancer Cell Lines

A derivative bearing the 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl core structure, specifically 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, demonstrated enhanced cytotoxicity compared to clinical reference agents. In the Caco-2 colorectal cancer cell line, this 3,4-dichlorophenyl-triazole derivative exhibited an IC50 of 16.63 ± 0.27 µM after 48 h, which is more potent than both cisplatin and etoposide in the same assay system [1].

Anticancer Cytotoxicity Triazole derivatives

Triple-Negative Breast Cancer Cytotoxicity and Selectivity of 3,4-Dichlorophenyl-Triazole Derivatives

In a separate study, another derivative containing the identical 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl core, 1-(4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)ethan-1-one, exhibited potent and selective cytotoxicity in MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated an IC50 of 14.85 ± 0.11 µM at 48 h with a selectivity index (SI) of 5.65 relative to non-cancer cells, indicating preferential activity toward cancer cells compared to etoposide [1].

Triple-negative breast cancer Selectivity index Triazole anticancer

Kinase Inhibition: 3,4-Dichlorophenyl vs. 4-Chlorophenyl Triazole Substituent Effects

Direct comparison of triazole derivatives bearing 3,4-dichlorophenyl versus 4-chlorophenyl substituents reveals distinct potency in thymidine kinase 2 (TK2) inhibition. A 3,4-dichlorophenyl-1,2,3-triazole derivative exhibited an IC50 of 42 nM against human recombinant mitochondrial TK2, whereas the 4-chlorophenyl analog demonstrated an IC50 of 36 nM [1]. This 6 nM difference demonstrates that dichloro substitution does not simply enhance potency relative to monochloro substitution in a predictable manner.

Kinase inhibition Thymidine kinase 2 SAR

Antifungal Activity: 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl Substituent Effects on Candida albicans MIC

Within the 1,2,4-triazole antifungal class, the 3,4-dichlorophenyl substitution pattern produces distinctly different antifungal activity compared to the 2,4-dichlorophenyl isomer. In a comparative study of triazole derivatives, the 2,4-dichlorophenyl analog (compound 23g) slightly increased antifungal activity relative to the reference, whereas the 3,4-dichlorophenyl analog (compound 23h) notably reduced antifungal activity [1].

Antifungal Candida albicans MIC SAR

CB1 Receptor Affinity: 2,4-Dichlorophenyl vs. Alternative Aryl Substitution in 1,2,3-Triazoles

In a structure-activity relationship study of 1,2,3-triazole cannabinoid receptor antagonists, the 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1,2,3-triazole scaffold produced the most potent CB1 ligand identified, with a Ki of 4.6 nM and exceptional CB1 selectivity (CB2/CB1 ratio = 417) [1]. This class-level evidence demonstrates that dichlorophenyl substitution on the triazole N1 position—specifically the 2,4-isomer—confers high-affinity receptor engagement, with the 3,4-dichlorophenyl isomer representing a structurally adjacent alternative for exploring differential selectivity profiles.

Cannabinoid receptor CB1 antagonist Binding affinity SAR

Synthetic Utility: Chloromethyl vs. Carbaldehyde and Cyclopropanecarbonyl C4 Functional Handles

The C4 chloromethyl group of the target compound enables nucleophilic substitution chemistry that is not accessible with the corresponding C4-carbaldehyde (CAS 1325724-92-2) or C4-cyclopropanecarbonyl (CAS 866135-74-2) analogs [1]. Unlike the aldehyde, which is limited to condensation and oxidation-reduction pathways, the chloromethyl group permits direct alkylation of amines, thiols, and alkoxides without requiring reduction to the alcohol intermediate [2].

Synthetic building block Chloromethyl handle Click chemistry Derivatization

Validated Research and Procurement Scenarios for 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization

Procure this compound as a synthetic building block for generating 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivatives with demonstrated cytotoxic activity exceeding etoposide and cisplatin in Caco-2 colorectal cancer (IC50 = 16.63 ± 0.27 µM) and MDA-MB-231 triple-negative breast cancer (IC50 = 14.85 ± 0.11 µM; SI = 5.65) models [1][2]. The chloromethyl handle enables systematic SAR exploration at the C4 position through nucleophilic displacement with diverse amine, alcohol, and thiol nucleophiles. This scaffold is validated for multi-target anticancer mechanisms including DNA minor-groove binding, IMPDH2 interaction, and ROS-mediated apoptosis induction [2].

Kinase Inhibitor Discovery: Positional Selectivity SAR Studies

Utilize the 3,4-dichlorophenyl-substituted triazole core as a comparator scaffold in kinase inhibitor discovery programs, where head-to-head data demonstrates that 3,4-dichlorophenyl substitution yields distinct TK2 inhibitory activity (IC50 = 42 nM) compared to the 4-chlorophenyl analog (IC50 = 36 nM) [1]. This positional isomer pair enables systematic interrogation of how dichloro substitution pattern modulates kinase selectivity profiles, with the 3,4-isomer potentially offering differential off-target profiles versus the 2,4- or 4-chloro variants.

Antifungal Resistance: Isomer-Dependent Activity Profiling

Deploy the 3,4-dichlorophenyl-triazole core in antifungal discovery programs specifically targeting resistant Candida albicans strains, leveraging the established observation that 3,4-dichlorophenyl substitution produces notably reduced antifungal activity relative to 2,4-dichlorophenyl analogs in wild-type strains [1]. This reduced potency may paradoxically confer advantage in combination therapy or in developing agents that circumvent resistance mechanisms that have evolved against highly potent 2,4-dichlorophenyl-containing clinical triazoles.

Chemical Biology: Functionalizable Triazole Probe Synthesis

Employ the chloromethyl group as a reactive handle for generating biotinylated, fluorescent, or affinity-tagged chemical probes containing the 3,4-dichlorophenyl-triazole recognition element. The chloromethyl functionality permits single-step conjugation to amine-terminated linkers, polyethylene glycol chains, or solid supports without requiring intermediate alcohol oxidation-reduction sequences [1]. This streamlines the synthesis of target-engagement probes for pull-down assays, cellular imaging, or chemoproteomic applications where the 3,4-dichlorophenyl pharmacophore must be preserved.

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